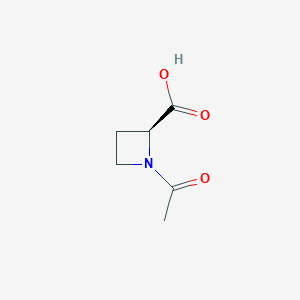

(2S)-1-acetylazetidine-2-carboxylic acid

Description

Historical Context and Initial Identification

The historical context of (2S)-1-acetylazetidine-2-carboxylic acid is intrinsically linked to its parent compound, L-azetidine-2-carboxylic acid, which was first identified in the mid-20th century in plants like lily of the valley. wikipedia.org The synthesis of azetidine (B1206935) rings is typically achieved through intramolecular cyclization reactions. vulcanchem.com The specific acetylation of the nitrogen atom in (S)-azetidine-2-carboxylic acid can be performed using reagents like acetyl chloride or acetic anhydride (B1165640) under basic conditions. vulcanchem.com

The identification of N-acetylated azetidine-2-carboxylic acid has also emerged from studies on detoxification mechanisms in certain organisms. For example, a novel acetyltransferase was discovered in Saccharomyces cerevisiae that detoxifies L-azetidine-2-carboxylic acid by acetylating it. nih.gov This enzymatic reaction produces N-acetyl-L-azetidine-2-carboxylic acid, rendering the toxic compound harmless to the organism. nih.gov

Significance as a Synthetic Amino Acid Derivative and Proline Homologue

The significance of this compound lies in its nature as a proline homologue and its use in conformational studies. L-azetidine-2-carboxylic acid, with its four-membered ring, is a structural analogue of the five-membered ring amino acid, proline. wikipedia.org This structural similarity allows it to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding and toxicity. wikipedia.orgnih.govcaymanchem.com

The N-acetylated form, often studied as N-acetyl-L-azetidine-2-carboxylic acid N'-methylamide, is used as a model to understand the conformational effects of incorporating azetidine residues into peptides. nih.gov These studies are crucial for understanding how this substitution can alter the structure and stability of proteins, particularly fibrous proteins like collagen. nih.gov

Overview of Research Trajectories

Research involving this compound has primarily followed two main trajectories:

Conformational Analysis: A significant area of research has been the investigation of the conformational preferences of N-acetyl-L-azetidine-2-carboxylic acid and its derivatives. nih.govcapes.gov.br These studies, often employing computational energy calculations and NMR spectroscopy, aim to elucidate the structural impact of this residue on peptide chains. nih.govcapes.gov.br Research has shown that peptides containing the azetidine residue are generally more flexible than those containing proline. nih.gov This increased flexibility can destabilize ordered polypeptide structures like the collagen triple helix. nih.gov

Detoxification and Metabolism: Another research focus has been the role of N-acetylation in the detoxification of L-azetidine-2-carboxylic acid. The discovery of specific acetyltransferases in organisms like Saccharomyces cerevisiae and Aspergillus nidulans that convert the toxic amino acid into its acetylated form highlights a key resistance mechanism. nih.govresearchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and its parent compound.

| Property | This compound | (S)-Azetidine-2-carboxylic Acid |

| Molecular Formula | C₆H₉NO₃ | C₄H₇NO₂ |

| Molecular Weight | 143.14 g/mol | 101.10 g/mol |

| IUPAC Name | This compound | (2S)-azetidine-2-carboxylic acid |

| Synonyms | N-Acetyl-L-azetidine-2-carboxylic acid | L-Azetidine-2-carboxylic acid, A2C, Aze |

| Appearance | - | Crystalline solid |

| Melting Point | - | 215 °C |

Data for this compound is limited in publicly available databases.

Detailed Research Findings

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-acetylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMNLCHUEVFDHL-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (2S)-1-Acetylazetidine-2-carboxylic Acid

The creation of the target compound in its optically pure (2S) form is a multi-step process that begins with the synthesis of its chiral precursor, (2S)-azetidine-2-carboxylic acid, followed by a specific N-acetylation step.

The cornerstone of synthesizing the title compound is the efficient and stereoselective production of (2S)-azetidine-2-carboxylic acid. Various pathways have been developed, ranging from classical methods to more modern, efficient routes.

The synthesis of the azetidine-2-carboxylic acid core can be approached through methods that yield either a racemic mixture or a specific enantiomer directly.

Optically Inactive Synthesis : An early method to produce racemic azetidine-2-carboxylic acid involves the α-bromination of γ-aminobutyric acid (GABA). The resulting intermediate, γ-amino-α-bromobutyric acid, undergoes ring closure upon treatment with barium hydroxide to yield the azetidine (B1206935) ring, albeit in small yields wikipedia.org. Another approach starts from beta-propiolactone, which is reacted with sodium cyanide, followed by catalytic hydrogenation to give 4-aminobutanoic acid. Subsequent bromination and cyclization under alkaline conditions also yield racemic azetidine-2-carboxylic acid google.com.

Optically Active Synthesis : Direct synthesis of the optically active compound has been achieved by treating α,γ-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids. This forms γ-amino-α-chlorobutyric acid, which is then cyclized with barium hydroxide wikipedia.org. A more contemporary and practical asymmetric synthesis for both enantiomers of azetidine-2-carboxylic acid has been described, which utilizes an intramolecular alkylation to construct the azetidine ring. This method employs the chiral auxiliary, optically active α-methylbenzylamine, to guide the stereochemistry, allowing for the production of practical quantities of the desired enantiomer in five to six steps nih.gov. Another strategy involves the chemical resolution of a racemic precursor. For instance, racemic 1-benzyl-azetidine-2-carboxylic acid can be reacted with a chiral resolving agent like D-α-phenylethylamine to form diastereomeric salts, which can be separated by crystallization. Subsequent removal of the benzyl and chiral auxiliary groups yields the enantiomerically pure (S)-azetidine-2-carboxylic acid google.com.

Efficiency and scalability have driven the development of improved synthetic pathways that often start from readily available, inexpensive chiral precursors.

One notable process begins with optically active L-aspartic acid. This amino acid is converted into an (S)-4-oxo-2-azetidinecarboxylic acid derivative, a key intermediate. Subsequent reduction and deprotection steps afford (S)-azetidine-2-carboxylic acid, leveraging the inherent chirality of the starting material to avoid racemization google.com.

Another highly efficient route to (S)-azetidine-2-carboxylic acid has been established using malonic ester intermediates. The key step in this five-step synthesis is the formation of the four-membered ring, which is achieved with high efficiency (99% yield) by treating dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane and cesium carbonate. This method results in the target compound with excellent enantiomeric excess (>99.9% ee) and a total yield of 48% nih.gov. Furthermore, an improved synthesis has been developed for N-benzhydryl-2-carbobenzyloxy azetidine, which serves as a crucial intermediate for producing the final deprotected amino acid umich.edu.

Table 1: Comparison of Synthetic Routes to (S)-Azetidine-2-carboxylic Acid

| Starting Material | Key Strategy | Advantages |

| α,γ-Diaminobutyric acid | Direct cyclization | Utilizes a chiral precursor |

| Racemic Precursors | Resolution with chiral auxiliary (e.g., α-methylbenzylamine) | Allows for preparation of both enantiomers nih.gov |

| L-Aspartic Acid | Conversion via 4-oxo-azetidine intermediate | Inexpensive starting material, good stereocontrol google.com |

| Dimethyl (S)-(1'-methyl)benzylaminomalonate | High-efficiency ring formation | Excellent yield and enantiomeric excess nih.gov |

Once the chiral precursor, (2S)-azetidine-2-carboxylic acid, is obtained, the final step is the N-acetylation to form this compound. This transformation targets the secondary amine of the azetidine ring.

A standard and effective method for this acetylation involves the use of acetic anhydride (B1165640) as the acetylating agent. In a typical procedure, (2S)-azetidine-2-carboxylic acid is reacted with acetic anhydride, often in the presence of a solvent like acetic acid and sometimes a catalyst. This reaction selectively acylates the nitrogen atom of the azetidine ring. The process is generally efficient and can be adapted for industrial-scale production google.com. While biocatalytic methods exist, such as the use of a novel acetyltransferase from Saccharomyces cerevisiae that can detoxify azetidine-2-carboxylic acid by acetylating it, chemical synthesis with acetic anhydride remains a primary route for targeted compound formation.

Precursor Synthesis: (2S)-Azetidine-2-carboxylic Acid Pathways

Derivatization Strategies for Functionalization

The chemical utility of this compound extends to its potential as a scaffold for further molecular elaboration. The strained four-membered ring is susceptible to cleavage, a characteristic that can be harnessed for synthetic purposes.

The reactivity of the azetidine ring is significantly influenced by the substituent on the nitrogen atom. The presence of an N-acetyl group, an electron-withdrawing acyl group, activates the ring, making it more susceptible to nucleophilic attack compared to N-alkyl or N-H azetidines rsc.org. This activation is crucial for enabling ring-opening reactions under milder conditions.

The regioselectivity of the ring-opening is governed by electronic and steric factors. For N-acyl azetidines substituted at the 2-position with a carboxylate group, nucleophilic attack can theoretically occur at either the C2 or C4 position. The electronic influence of the 2-carboxylate group tends to direct nucleophiles to attack the C4 position magtech.com.cn. Research on related systems, such as 2-arylazetidine-2-carboxylic acid ester-derived ammonium salts, demonstrates that site-selective nucleophilic ring-opening can be successfully achieved researchgate.net. In acid-mediated reactions, protonation of the azetidine nitrogen can precede the ring-opening, as observed in the intramolecular decomposition of certain N-substituted azetidines nih.gov. The N-acetyl group facilitates this cleavage, allowing for the generation of functionalized γ-amino acid derivatives, which are valuable building blocks in organic synthesis.

Table 2: Factors Influencing Azetidine Ring-Opening

| Factor | Influence on Reactivity |

| N-Substituent | Electron-withdrawing groups (e.g., N-acetyl) activate the ring towards nucleophilic attack rsc.org. |

| Ring Strain | The inherent strain of the four-membered ring provides the thermodynamic driving force for ring-opening reactions rsc.org. |

| Nucleophile | The nature of the nucleophile (e.g., thiols, halides) determines the resulting functional group rsc.orgresearchgate.net. |

| Catalyst | Lewis or Brønsted acids can be used to promote the reaction by activating the azetidine magtech.com.cn. |

| 2-Substituent | Groups like carboxylates at the C2 position influence the regioselectivity of the nucleophilic attack magtech.com.cn. |

Introduction of Diverse Chemical Moieties

The introduction of diverse chemical groups onto the azetidine-2-carboxylic acid framework is a key strategy for creating analogues with novel properties. The rigid four-membered ring allows for stereoselective functionalization by taking advantage of the steric influence of existing substituents. rsc.org

One significant strategy involves the α-alkylation of azetidine-2-carbonitrile derivatives. In a study using N-((S)-1-arylethyl)azetidine-2-carbonitriles, the formation of an N-borane complex facilitates highly diastereoselective α-alkylation. rsc.org For instance, the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile reacts with benzyl bromide in the presence of lithium diisopropylamide (LDA) to yield the α-benzylated product with high diastereoselectivity. rsc.org This method demonstrates a pathway to introduce carbon-based moieties at the C-2 position, adjacent to the carboxyl group, thereby creating quaternary α-amino acid analogues.

Another approach focuses on introducing functionality at the C-3 position. The synthesis of 3-substituted azetidine-2-carboxylic acids can be achieved through a two-step process involving the creation of unsaturated precursors (2-azetinylcarboxylic acids) followed by asymmetric reduction. acs.org This method allows for the introduction of various aryl and alkyl groups at the C-3 position. Furthermore, established stereodefined derivatives at the C-2 position can be used to direct a cis-selective functionalization at the C-3 position through C–H activation strategies. acs.org

Mechanistic Organic Chemistry Studies Involving the Azetidine Core

The significant ring strain of approximately 25.4 kcal/mol drives the reactivity of azetidines. clockss.org This inherent strain makes the azetidine ring susceptible to transformations that are not readily observed in less-strained five- or six-membered rings, providing a platform for unique mechanistic investigations. rsc.orgclockss.org

Rearrangement Reactions of Azetidine-Derived Ammonium Salts

The electrophilic activation of the azetidine nitrogen, typically through N-quaternization to form an azetidinium salt, can trigger nucleophilic ring-opening or subsequent rearrangement reactions. rsc.org One notable transformation in this class is the Sommelet–Hauser rearrangement. acs.org This reaction involves the acs.orgwikipedia.org-sigmatropic rearrangement of a quaternary ammonium salt containing a benzylic group.

The mechanism commences with the deprotonation of the benzylic carbon adjacent to the quaternary nitrogen, forming an ylide. This intermediate then undergoes a concerted acs.orgwikipedia.org-sigmatropic shift, where the benzyl group migrates from the nitrogen to an adjacent carbon of the ring. In the context of an azetidine system, this rearrangement can lead to ring-expanded products, transforming the four-membered ring into a larger heterocyclic scaffold. Such mechanistic pathways are of significant interest as they allow for the construction of more complex nitrogen-containing structures from simpler azetidine precursors.

Stereochemical Control and Chirality Transfer in Transformations

The defined stereochemistry of "(2S)-azetidine-2-carboxylic acid" and its derivatives serves as a powerful tool for controlling the stereochemical outcome of subsequent chemical transformations. The transfer of chirality from a known stereocenter to a newly formed one is a cornerstone of asymmetric synthesis.

The use of chiral auxiliaries attached to the azetidine nitrogen has proven effective for controlling stereochemistry. For example, the diastereoselective α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester is achieved through the formation of an N-borane complex, which locks the conformation of the ring and directs the approach of the electrophile. rsc.org This process demonstrates efficient chirality transfer from the N-substituent to the C-2 position.

Table 1: Diastereoselective α-Alkylation of an N-Borane Azetidine Complex rsc.org

| Electrophile | Product Yield | Diastereomeric Ratio (2S:2R) |

| Benzyl bromide | 74% | 97:3 |

| Allyl bromide | 67% | 98:2 |

| Methyl iodide | 64% | 98:2 |

Another powerful method for stereochemical control is the use of chiral catalysts. The enantioselective reduction of 2-azetinylcarboxylic acids, which are unsaturated precursors to azetidine-2-carboxylic acids, can be accomplished using metal catalysts with chiral ligands. acs.org Ruthenium-catalyzed asymmetric hydrogenation has been successfully employed to synthesize a variety of enantioenriched 3-substituted azetidine-2-carboxylic acids. acs.org This approach establishes the stereochemistry at both the C-2 and C-3 positions simultaneously and with high fidelity.

Table 2: Enantioselective Reduction of Azetinylcarboxylic Acids acs.org

| Substrate (Substituent at C3) | Catalyst System | Product Yield | Enantiomeric Excess (ee) |

| 4-Methoxyphenyl | Ru(OAc)₂[(R)-T-BINAP] | 91% | 98% |

| 2-Naphthyl | Ru(OAc)₂[(R)-T-BINAP] | 89% | 99% |

| 2-Thienyl | Ru(OAc)₂[(R)-T-BINAP] | 85% | 99% |

| Cyclohexyl | Ru(OAc)₂[(R)-T-BINAP] | 94% | 99% |

These studies underscore the utility of the azetidine scaffold in stereocontrolled synthesis, where the inherent chirality of the starting material or the influence of a chiral catalyst can be effectively transferred to generate complex, optically active molecules.

Structural Characteristics and Conformational Dynamics

Structural Features of the Four-Membered Azetidine (B1206935) Ring and Acetyl Group

The core of (2S)-1-acetylazetidine-2-carboxylic acid is the azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom. Unlike planar cyclobutane (B1203170), the azetidine ring is puckered. rsc.orgrsc.org This non-planar conformation is a consequence of minimizing torsional strain and angle strain inherent in the small ring system. Gas-phase electron diffraction studies on the parent azetidine molecule have determined a characteristic dihedral angle of 37°. rsc.orgrsc.org The ring possesses a significant ring-strain energy of approximately 25.2 kcal/mol, which is comparable to that of aziridines and cyclobutane and substantially higher than that of the five-membered pyrrolidine (B122466) ring found in proline. researchgate.net This inherent strain influences the chemical reactivity and conformational landscape of azetidine derivatives. rsc.orgrsc.org

**3.2. Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound is defined by the interplay between the puckering of the four-membered ring and the orientation of the N-acetyl and C2-carboxyl substituents.

Conformational energy computations indicate that the puckering of the azetidine ring is coupled with the rotation around the amide bond (ω) and the backbone dihedral angles (φ and ψ). These calculations show that the presence of the azetidine ring leads to different energy landscapes compared to proline-containing peptides. nih.gov For instance, as solvent polarity increases, a polyproline II-like conformation becomes more populated for azetidine dipeptides, a trend also observed for proline dipeptides. nih.gov DFT calculations have also been successfully used to corroborate stereochemical arrangements in N-alkyl-2-oxazolinylazetidines, confirming anti or syn arrangements between substituents based on experimental NOESY data. nih.gov

Spectroscopic techniques provide critical experimental data for elucidating the three-dimensional structure and conformation of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose.

¹H NMR: The proton of the carboxylic acid group (-COOH) is expected to have a chemical shift in the downfield region of 10-12 ppm, which is a distinctive range for carboxylic acids. libretexts.orglibretexts.org Protons on the carbons adjacent to the carboxyl group typically absorb in the 2-3 ppm region. libretexts.org

¹³C NMR: The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing in the 160-180 ppm range. libretexts.org

2D NMR: Advanced techniques like Heteronuclear Multiple-Bond Correlation (HMBC) can reveal couplings between protons and carbons separated by two or three bonds, helping to piece together the structural environment of the carboxyl and acetyl groups. princeton.edu Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing definitive evidence for the relative orientation of substituents and the puckering of the azetidine ring. nih.gov

The following table summarizes typical NMR chemical shifts for related structures.

| Group | Nucleus | Typical Chemical Shift (ppm) | Notes |

| Carboxylic Acid | ¹H (O-H) | 10 - 12 | Often a broad singlet; signal disappears with D₂O exchange. libretexts.orglibretexts.org |

| Carboxylic Acid | ¹³C (C=O) | 160 - 180 | Less deshielded than ketone or aldehyde carbonyls. libretexts.org |

| α-Carbon Protons | ¹H (Cα-H) | 2 - 3 | Protons on the carbon adjacent to the carboxylic acid. libretexts.org |

Comparative Conformational Behavior with L-Proline and its Derivatives

As a structural homolog of L-proline, L-azetidine-2-carboxylic acid (Aze) presents a fascinating case for comparative conformational analysis. wikipedia.orgmdpi.com The primary difference—a four-membered ring versus proline's five-membered ring—has profound structural consequences.

Crystal structure analysis of N-acetylated azetidine carboxylic acid, proline, and piperidine (B6355638) carboxylic acid reveals distinctly different ring conformations influenced by factors like Baeyer strain and allylic strain. researchgate.net Ab initio studies on dipeptide models (Ac-Aze-NHMe vs. Ac-Pro-NHMe) highlight changes in key geometric parameters. nih.gov Specifically, the C'-N imide bond length and the bond angles around the N-Cα bond differ significantly between the two. nih.gov

This difference in conformational flexibility and geometry has biological implications. The collagen-like extended conformation is energetically less favorable for Aze than for Pro, which helps explain why the incorporation of Aze can destabilize the collagen triple helix. nih.govcaymanchem.com While the structural similarities are close enough for Aze to be misincorporated into proteins in place of proline, the resulting conformational changes can lead to protein misfolding. mdpi.comcaymanchem.com

The table below provides a comparative summary of key conformational features.

| Feature | This compound | N-Acetyl-L-proline |

| Ring Size | Four-membered | Five-membered |

| Ring Flexibility | More flexible | More constrained |

| Energetics | Less favorable for extended conformations (e.g., collagen-like). nih.gov | More favorable for specific puckers (e.g., Cγ-endo/exo). |

| Peptide Impact | Tends to destabilize ordered polypeptide structures like the collagen triple helix. nih.gov | A known "helix breaker" but crucial for specific turns and structures. |

| Geometric Parameters | Distinct C'-N imide bond length and N-Cα bond angles compared to Proline. nih.gov | Well-characterized bond lengths and angles defining its conformational space. |

Molecular Mimicry and Biological Ramifications

(2S)-1-Acetylazetidine-2-carboxylic Acid as a Proline Analog in Biological Systems

This compound, and more specifically its core structure L-azetidine-2-carboxylic acid (Aze), is a non-proteinogenic amino acid that acts as a structural analog of the proteinogenic imino acid, L-proline. wikipedia.orgbiorxiv.org The structural similarity is the basis for its biological activity. The key difference lies in the cyclic structure; Aze possesses a four-membered azetidine (B1206935) ring, whereas L-proline features a five-membered pyrrolidine (B122466) ring. wikipedia.org This difference in ring size makes peptides containing Aze more flexible than those containing proline because of reduced steric hindrance. nih.gov

Despite this structural variance, Aze is recognized by the cellular machinery responsible for protein synthesis, leading to its potential incorporation into polypeptide chains. biorxiv.org This mimicry allows it to act as an antagonist to proline, competing with it during protein synthesis and ultimately leading to the production of aberrant proteins. wikipedia.orgnih.gov

Table 1: Structural Comparison of L-Proline and L-Azetidine-2-carboxylic Acid (Aze)

| Feature | L-Proline | L-Azetidine-2-carboxylic Acid (Aze) |

|---|---|---|

| Chemical Formula | C₅H₉NO₂ | C₄H₇NO₂ |

| Molar Mass | 115.13 g/mol | 101.10 g/mol |

| Ring Structure | Five-membered pyrrolidine ring | Four-membered azetidine ring |

| Biological Role | Proteinogenic amino acid | Non-proteinogenic amino acid, Proline analog |

Mechanisms of Protein Misincorporation and Synthesis Fidelity Perturbation

The ability of Aze to disrupt normal protein synthesis is a multi-step process initiated at the level of tRNA charging, which bypasses the cell's quality control mechanisms.

Aze competitively inhibits the incorporation of L-proline into proteins. nih.gov In environments where Aze is present, it is activated by prolyl-tRNA synthetase, charged to the proline-specific transfer RNA (tRNAPro), and subsequently inserted into proteins at codons designated for proline. biorxiv.orgresearchgate.net

Table 2: Competitive Inhibition of L-Proline Incorporation into Hemoglobin by L-Azetidine-2-carboxylic Acid

| L-Azetidine-2-carboxylic Acid Concentration (mM) | Reduction in L-[U-¹⁴C]proline Incorporation (%) |

|---|---|

| 1 | 25 |

| 5 | 58 |

| 10 | 72 |

Data sourced from studies on rabbit reticulocytes. nih.gov

Aminoacyl-tRNA synthetases (aaRS) are the enzymes responsible for attaching the correct amino acid to its corresponding tRNA, a critical step in maintaining the fidelity of protein synthesis. nih.govnih.gov These enzymes are divided into two classes. wikipedia.org Prolyl-tRNA synthetase (ProRS), which charges proline, belongs to Class II. wikipedia.org

Aze presents a unique challenge to this system due to its nature as a "dual mimic," structurally resembling both proline and, to a lesser extent, alanine (B10760859). nih.gov Consequently, Aze can be activated by both human ProRS and alanyl-tRNA synthetase (AlaRS). nih.gov However, the outcomes are vastly different. The AlaRS enzyme possesses a robust editing or proofreading mechanism that recognizes and rejects the misactivated Aze, preventing its attachment to tRNAAla. wikipedia.orgnih.gov

In contrast, the human ProRS lacks an effective editing system to discriminate against Aze. researchgate.netnih.gov It activates Aze and stably transfers it to tRNAPro, leading to its misincorporation into proteins in place of proline. nih.gov This evasion of synthetase editing is a key reason for the toxic consequences of Aze in vivo, as it allows the non-proteinogenic amino acid to breach the checkpoints of translational accuracy. nih.gov

Impact on Protein Folding and Structural Integrity

The substitution of proline with Aze has profound consequences for the structure and stability of proteins, particularly those rich in proline residues.

Collagen, the most abundant protein in animals, owes its signature triple helix structure to a repeating Gly-X-Y amino acid sequence, where the X and Y positions are frequently occupied by proline and hydroxyproline. wikipedia.orgpsu.edu The stability of this structure is highly dependent on the precise conformational constraints imposed by the pyrrolidine ring of proline. nih.gov

When Aze is incorporated into collagen, it disrupts this stability. nih.gov The smaller four-membered ring of Aze alters the backbone geometry, making the near-extended conformation required for the triple helix energetically less favorable. nih.gov This leads to a destabilization of the collagen triple helix. nih.govnih.gov While low levels of substitution may only introduce localized flexibility, a high level of Aze incorporation can significantly distort or destabilize the helix, arresting collagen accumulation and leading to defects in its production. biorxiv.orgnih.govnih.gov

The detrimental effects of Aze misincorporation extend to a variety of other proteins.

Keratin (B1170402): In studies involving mice, the incorporation of L-azetidine-2-carboxylic acid into hair keratin resulted in a markedly disordered orientation of the keratin structure. nih.gov This structural change was associated with a significant reduction in the elasticity of the hair fibers, suggesting that the substitution interferes with the helical structure of the keratin complex responsible for its mechanical properties. nih.gov

Myelin Basic Protein (MBP): MBP, a critical protein for the formation of the myelin sheath in the central nervous system, contains proline-rich regions. nih.govnih.gov The misincorporation of Aze into MBP has been demonstrated and is hypothesized to be a contributing factor in the pathogenesis of multiple sclerosis. researchgate.netnih.govnih.gov Molecular modeling has shown that the substitution of proline with Aze can cause a severe bend in the polypeptide chain. nih.govresearchgate.net Multiple substitutions can completely disrupt the poly-proline type II structure, which is considered functionally important, leading to protein misfolding and aggregation. nih.govnih.govresearchgate.net

Table 3: Summary of (2S)-1-Azetidine-2-carboxylic Acid (Aze) Misincorporation Effects on Protein Classes

| Protein Class | Key Findings | Structural/Functional Impact |

|---|---|---|

| Collagen | Aze incorporation destabilizes the triple helix conformation. nih.govnih.gov | Reduced thermal stability; arrest of collagen accumulation. nih.govnih.gov |

| Keratin | Leads to disordered orientation of keratin fibers. nih.gov | Markedly reduced elasticity of hair. nih.gov |

| Hemoglobin | Substitutes for proline in α and β globin chains. nih.govnih.gov | Does not significantly alter the stability or charge of Hemoglobin S. nih.gov |

| Myelin Basic Protein (MBP) | Disrupts the proline-rich regions. nih.govresearchgate.net | Causes severe bends in the polypeptide chain, leading to misfolding and aggregation. nih.govnih.gov |

Cellular and Biochemical Responses to 2s 1 Acetylazetidine 2 Carboxylic Acid Analogs

Induction of Intracellular Stress Pathways

The introduction of AZC into cells triggers a cascade of stress responses aimed at mitigating the damage caused by misfolded proteins.

Endoplasmic Reticulum (ER) Stress Response

L-azetidine-2-carboxylic acid (AZC) is a known inducer of endoplasmic reticulum (ER) stress. researchgate.netmdpi.com As a structural analog of proline, AZC can be mistakenly incorporated into newly synthesized proteins, leading to protein misfolding and aggregation within the ER. mdpi.commedchemexpress.com This accumulation of aberrant proteins disrupts ER homeostasis, activating a protective mechanism known as the unfolded protein response (UPR). mdpi.com Studies have shown that AZC treatment leads to an increase in AZE-bound proteins, which is a key factor in inducing ER stress. mdpi.com This has been identified as a pathogenic mechanism for AZC-induced microglial activation and death. mdpi.com

Activation of the Unfolded Protein Response (UPR) Components

The ER stress induced by L-azetidine-2-carboxylic acid (AZC) leads to the activation of the unfolded protein response (UPR), a sophisticated signaling network. biorxiv.orgnih.gov Research has demonstrated that AZC treatment upregulates the UPR, suggesting that the misincorporation of AZC causes protein misfolding. biorxiv.org Specifically, AZC activates the PERK (protein kinase RNA-like ER kinase) and ATF6 (activating transcription factor 6) arms of the UPR. nih.govnih.gov This is evidenced by increased levels of phosphorylated eukaryotic translation initiation factor 2α (eIF2α) and the cleavage of ATF6. researchgate.netnih.gov The activation of the PERK pathway appears to be a prerequisite for some of the downstream effects of AZC, such as the increase in LC3-II levels, a marker for autophagy. nih.gov

| UPR Component | Effect of AZC Treatment | Reference |

| PERK Pathway | Activated | nih.govnih.gov |

| Phospho-eIF2α | Increased levels | researchgate.netnih.govnih.gov |

| ATF6 Pathway | Activated (cleavage) | researchgate.netnih.govnih.gov |

| BiP/GRP78 | Upregulated expression | researchgate.netnih.govnih.gov |

| XBP1 Splicing | Not significantly affected | researchgate.net |

Modulation of Autophagy Pathways

The cellular stress instigated by L-azetidine-2-carboxylic acid (AZC) also leads to the modulation of autophagy, a cellular process for degrading and recycling cellular components. nih.gov Treatment with AZC, in combination with bafilomycin A1, results in elevated levels of the lipidated form of microtubule-associated protein light chain 3 (LC3-II), a key indicator of autophagy activation. nih.govnih.gov This induction of autophagy is dependent on the activation of the PERK branch of the UPR. nih.gov The use of a specific PERK inhibitor has been shown to prevent the AZC-induced increase in LC3-II levels. nih.gov

Role of Intracellular Calcium Homeostasis in Stress Signaling

Intracellular calcium (Ca2+) homeostasis plays a crucial role in the stress signaling induced by L-azetidine-2-carboxylic acid (AZC). nih.gov The AZC-induced increases in both phosphorylated eIF2α and lipidated LC3 are significantly reduced when cells are co-treated with an intracellular Ca2+ chelator. nih.govsemanticscholar.org This indicates an essential role for Ca2+ in the activation of the PERK arm of the UPR and subsequent LC3 lipidation. nih.gov Interestingly, AZC does not appear to trigger Ca2+ release from the ER but may affect the cytosolic Ca2+ rise induced by other agents and decrease the time constant for Ca2+ clearance. nih.gov

Enzymatic Transformations and Metabolic Pathways

Cells have developed enzymatic pathways to detoxify compounds like L-azetidine-2-carboxylic acid.

Acetyltransferase-Mediated Biotransformation and Detoxification

A key detoxification mechanism for L-azetidine-2-carboxylic acid (AZC) involves its biotransformation through acetylation. In the yeast Saccharomyces cerevisiae, a novel gene, MPR1, has been identified that confers resistance to AZC. nih.gov This gene encodes a novel AZC acetyltransferase, which detoxifies AZC by acetylating it in the cytoplasm. nih.gov This enzyme is specific to AZC and does not acetylate L-proline or its other analogs. nih.gov The Mpr1p protein is a member of the N-acetyltransferase superfamily. nih.gov This acetylation of AZC is a critical step in its detoxification, and the resulting compound is (2S)-1-acetylazetidine-2-carboxylic acid.

| Enzyme | Organism | Function | Substrate | Product | Reference |

| Mpr1p (AZC acetyltransferase) | Saccharomyces cerevisiae | Detoxification | L-azetidine-2-carboxylic acid (AZC) | This compound | nih.gov |

Hydrolase-Mediated Ring Opening and Catabolism

The detoxification of L-azetidine-2-carboxylate (AZE), a toxic analog of L-proline, in certain microorganisms is initiated by the enzymatic cleavage of its four-membered ring structure. nih.gov This critical step is catalyzed by a specific class of enzymes known as L-azetidine-2-carboxylate hydrolases (A2C hydrolases). nih.govrsc.org These enzymes facilitate a hydrolytic reaction that opens the strained azetidine (B1206935) ring, thereby neutralizing the analog's toxicity, which primarily stems from its ability to be mistakenly incorporated into proteins in place of proline. nih.govoup.com

Research has identified A2C hydrolases in various bacteria that can not only tolerate AZE but also utilize it as a sole source of nitrogen. nih.gov For instance, a hydrolase identified in Pseudomonas sp. strain A2C and another in Novosphingobium sp. MBES04 (NsA2CH) have been shown to belong to the haloacid dehalogenase (HAD) superfamily of enzymes. nih.govrsc.org The catalytic mechanism involves a hydrolytic attack on the azetidine ring. nih.gov In the case of the Pseudomonas enzyme, the reaction yields 2-hydroxy-4-aminobutyrate as the initial product. nih.gov This was confirmed through the identification of the metabolite, which, unlike the secondary amine of the intact AZE ring, reacted with o-phthalaldehyde (B127526) to produce a fluorescent product, indicating the presence of a primary amine. nih.gov The identity of the enzyme as a member of the HAD superfamily was further solidified by site-directed mutagenesis studies; altering the conserved active site nucleophile, aspartate-12, to an alanine (B10760859) residue resulted in a loss of hydrolytic activity. nih.gov

Structural and biochemical studies of the NsA2CH enzyme from Novosphingobium have provided high-resolution insights into its function, revealing the molecular basis for its high substrate and stereospecificity for the L-AZE isomer. rsc.org The catabolism of the ring-opened product can vary. In some bacteria, the nitrogen atom is subsequently captured through a transamination reaction. nih.gov In Escherichia coli, studies have shown that L-azetidine-2-carboxylic acid can be partially degraded to other amino acids, with alanine being identified as a major catabolite. nih.gov This suggests that after the initial ring-opening, the resulting linear amino acid enters central metabolic pathways. nih.gov

Table 1: Characteristics of Identified L-Azetidine-2-carboxylate Hydrolases

| Enzyme | Source Organism | Enzyme Superfamily | Product of Ring Opening | Location | Key Finding |

|---|---|---|---|---|---|

| L-azetidine-2-carboxylate hydrolase (AC hydrolase) | Pseudomonas sp. strain A2C | Haloacid dehalogenase (HAD) | 2-hydroxy-4-aminobutyrate | Periplasm | Catalyzes detoxification in the periplasm to minimize cellular toxicity. nih.gov |

Applications in Biomolecular Design and Advanced Research Probes

Design and Synthesis of Peptidomimetics Incorporating the Azetidine (B1206935) Moiety

The incorporation of azetidine-based amino acids into peptides is a key strategy in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and bioavailability. L-azetidine-2-carboxylic acid, as a proline analogue, is of particular interest in this area. scbt.comglpbio.com

The substitution of proline with L-azetidine-2-carboxylic acid can significantly alter the secondary structure of peptides. nih.gov While proline is known for its role in inducing turns and disrupting helical structures, the smaller four-membered ring of azetidine imposes different conformational constraints. nih.gov

In specific contexts, the incorporation of L-azetidine-2-carboxylic acid can perturb the normal peptide secondary structure. For instance, in a tetrapeptide containing three consecutive proline residues, the introduction of an azetidine group was found to disrupt the expected proline peptide secondary structure. umich.edu Conversely, a tetrapeptide with alternating L-azetidine-2-carboxylic acid and L-proline residues was observed to adopt an all-cis peptide bond conformation with torsion angles compatible with a left-handed helix in trifluoroethanol. nih.gov

Table 1: Conformational Effects of L-Azetidine-2-carboxylic Acid (Aze) vs. L-Proline (Pro) in Peptides

| Feature | L-Proline (Pro) | L-Azetidine-2-carboxylic Acid (Aze) | Reference |

| Ring Size | 5-membered | 4-membered | wikipedia.org |

| Flexibility | More constrained | More flexible | nih.gov |

| Helical Propensity | Can disrupt helices | Can induce helical structures in specific sequences | nih.gov |

| Collagen Stability | Stabilizes triple helix | Destabilizes triple helix | nih.gov |

| Peptide Bond Conformation | Favors trans | Can favor cis in certain contexts | nih.gov |

The rigid, strained ring of L-azetidine-2-carboxylic acid makes it a valuable building block for creating conformationally constrained peptide scaffolds. By restricting the available conformational space of a peptide, researchers can lock it into a specific bioactive conformation, potentially increasing its potency and selectivity for a particular biological target. The defined geometry of the azetidine ring helps to pre-organize the peptide backbone, which can be advantageous in the design of inhibitors or ligands.

A significant challenge in the therapeutic use of peptides is their susceptibility to degradation by proteases. The incorporation of non-proteinogenic amino acids like L-azetidine-2-carboxylic acid can enhance the resistance of peptides to enzymatic cleavage. The unnatural structure of the azetidine ring can prevent recognition by proteases, thereby increasing the in vivo half-life of the peptide analog.

Role as a Chemical Building Block for Novel Scaffolds in Chemical Biology

Beyond its use in linear peptides, L-azetidine-2-carboxylic acid serves as a versatile building block for the synthesis of more complex and novel molecular scaffolds in chemical biology. nih.govmdpi.com Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for diverse chemical modifications. The strained four-membered ring can also participate in ring-opening reactions, providing a pathway to unique chemical structures that are not readily accessible through other synthetic routes.

Development of Biological Probes and Molecular Imaging Agents

The unique properties of azetidine-containing compounds also lend themselves to the development of specialized tools for biological research, including probes for molecular imaging.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides, with fluorine-18 being one of the most commonly used. nih.gov The development of novel radiolabeling methods is crucial for creating new PET tracers. While direct information on the use of (2S)-1-acetylazetidine-2-carboxylic acid in radiofluorination is limited, the azetidine scaffold, in general, presents opportunities for the development of new labeling precursors. The reactivity of the azetidine ring and its ability to be incorporated into larger molecules make it a potential platform for the attachment of fluorine-18. The design of azetidine-containing molecules that can be efficiently labeled with fluorine-18 could lead to the development of novel PET probes for imaging a variety of biological processes.

Q & A

Q. What are the optimal synthetic routes for (2S)-1-acetylazetidine-2-carboxylic acid, and how do solvent choices influence yield?

The synthesis typically involves cyclization of precursor amino acids or ring-opening of azetidine derivatives. Solvent selection is critical: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of intermediates, while tetrahydrofuran (THF) may stabilize reactive intermediates. Evidence from azetidine derivatives suggests that water solubility of the final product is influenced by acetyl group substitution .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and backbone structure. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like the acetyl moiety. Comparative studies with related azetidine-2-carboxylic acid derivatives highlight the importance of coupling NMR data with X-ray crystallography for absolute configuration verification .

Q. How does this compound interact with biological systems as a proline analog?

The compound mimics proline due to its rigid azetidine ring, potentially disrupting protein folding when misincorporated. Experimental protocols involve in vitro translation assays using proline-depleted cell lysates to observe misfolding effects. Competitive binding studies with tRNA synthetases can quantify incorporation efficiency .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound as a chiral ligand in asymmetric catalysis?

A stepwise approach includes:

- Screening ligand-metal complexes : Test catalytic activity in model reactions (e.g., aldol additions) using varying metal ions (e.g., Cu²⁺, Pd²⁺).

- Enantiomeric excess (ee) analysis : Use chiral HPLC or circular dichroism (CD) to quantify stereoselectivity.

- Computational modeling : Density functional theory (DFT) calculations predict binding affinities and transition-state stabilization. Reference methodologies from authoritative guides on catalytic design are critical .

Q. How should contradictory solubility data across studies be reconciled?

Discrepancies may arise from differences in pH, temperature, or solvent purity. A systematic protocol involves:

- Replicating conditions : Compare solubility in buffered aqueous solutions (pH 4–8) and organic solvents.

- Thermodynamic analysis : Measure enthalpy of dissolution via calorimetry.

- Critical assessment : Cross-reference data with peer-reviewed studies, avoiding non-validated sources like supplier SDS sheets .

Q. What experimental strategies validate the role of this compound in protein misfolding diseases?

- In vitro assays : Incubate the compound with recombinant proteins (e.g., collagen or proline-rich enzymes) and monitor aggregation via thioflavin T fluorescence or electron microscopy.

- In vivo models : Use transgenic organisms (e.g., C. elegans) expressing proline-dependent proteins to assess toxicity and misfolding phenotypes.

- Structural biology : Cryo-EM or X-ray crystallography reveals atomic-level distortions in protein domains .

Methodological Notes

- Data integrity : Cross-validate findings using multiple analytical techniques (e.g., NMR and X-ray) to address stereochemical ambiguities .

- Ethical reporting : Disclose synthesis protocols in full, including solvent purity and reaction times, to ensure reproducibility .

- Conflict resolution : Apply qualitative research frameworks (e.g., iterative data triangulation) to resolve contradictions in solubility or bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.